molecular formula C10H15BrClNO B1379142 2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride CAS No. 1461706-69-3

2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride

Cat. No. B1379142
CAS RN: 1461706-69-3
M. Wt: 280.59 g/mol
InChI Key: QULFCVUQCZCGAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride” is an organic compound. It is also known as “2-Amino-4’-bromoacetophenone hydrochloride”. It is used as a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .


Molecular Structure Analysis

The molecular structure of “2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride” has been confirmed by physicochemical properties and spectroanalytical data .


Physical And Chemical Properties Analysis

The compound “2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride” has a molecular weight of 264.55 . It has a melting point of 245-246°C . Other physical and chemical properties like density, boiling point, and flash point are not available in the retrieved resources.

Scientific Research Applications

Antimicrobial Agent Research

The bromophenyl group in this compound has been associated with antimicrobial properties. Researchers are exploring its efficacy against a spectrum of bacterial and fungal pathogens, which could lead to the development of new classes of antibiotics and antifungal medications .

Anticancer Activity

Compounds with a structure similar to 2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride have shown promise in anticancer research. They are being studied for their potential to inhibit the growth of cancer cells, particularly in hormone-responsive cancers such as breast adenocarcinoma .

Safety and Hazards

“2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-amino-1-(4-bromophenyl)-2-methylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.ClH/c1-10(2,12)9(13)7-3-5-8(11)6-4-7;/h3-6,9,13H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULFCVUQCZCGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)Br)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride
Reactant of Route 2
2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride
Reactant of Route 3
2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride
Reactant of Route 4
2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride
Reactant of Route 5
2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride
Reactant of Route 6
2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride

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